

using 4-Ethynyltetrahydropyran-4-OL in copper-catalyzed azide-alkyne cycloaddition

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Compound of Interest

Compound Name: 4-Ethynyltetrahydropyran-4-OL

Cat. No.: B2468568

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An Application Guide to the Use of **4-Ethynyltetrahydropyran-4-OL** in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: Bridging Functionality and Pharmacokinetics with Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," has revolutionized the synthesis of complex molecular architectures. This reaction's unparalleled efficiency, regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and tolerance of a vast array of functional groups have cemented its role in drug discovery, bioconjugation, and materials science. The resulting triazole ring is not merely a linker; it is a stable, aromatic, and hydrogen-bond-accepting isostere for the amide bond, often imparting favorable properties to the parent molecule.

In medicinal chemistry, the incorporation of specific structural motifs is a key strategy for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The tetrahydropyran (THP) ring is one such privileged scaffold. As a conformationally constrained ether, the THP moiety can enhance aqueous solubility and metabolic stability while providing a potential hydrogen bond acceptor through its ring oxygen, often leading to improved pharmacokinetic properties.

This guide focuses on **4-Ethynyltetrahydropyran-4-OL**, a bifunctional reagent that masterfully combines a reactive terminal alkyne with the pharmacologically advantageous tetrahydropyran

scaffold. The presence of the tertiary alcohol adds another layer of functionality, offering a potential hydrogen bond donor to enhance target binding. This document serves as a detailed technical resource for researchers, providing in-depth mechanistic insights, validated experimental protocols, and troubleshooting strategies for the effective use of this versatile building block in CuAAC reactions.

The Core Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

The remarkable rate acceleration (10^7 to 10^8 -fold over the thermal reaction) and exquisite regioselectivity of the CuAAC are direct results of the copper(I) catalyst's involvement

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